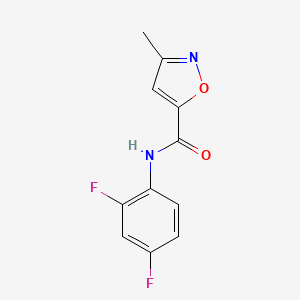
N-(2,4-difluorophenyl)-3-methyl-5-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-3-methyl-5-isoxazolecarboxamide, also known as Difluoromethylornithine (DFMO), is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer, inflammatory disorders, and parasitic infections.
作用機序
DFMO exerts its pharmacological effects by inhibiting the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases. By inhibiting ODC, DFMO reduces the levels of polyamines, which in turn leads to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, DFMO has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels) in tumors. DFMO has also been shown to modulate the immune system, leading to enhanced antitumor immunity.
In parasitic infections, DFMO has been shown to reduce parasite load and improve survival in preclinical models. DFMO has also been investigated for its anti-inflammatory properties, and has been shown to reduce inflammation in preclinical models of asthma and rheumatoid arthritis.
実験室実験の利点と制限
DFMO has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the development of more potent and selective inhibitors. DFMO is also relatively non-toxic, making it suitable for in vivo studies.
However, DFMO also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects on polyamine metabolism can be complex and context-dependent. DFMO can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
DFMO has several potential future directions for research. In cancer, DFMO is being investigated in combination with other chemotherapeutic agents, such as immune checkpoint inhibitors and epigenetic modifiers. DFMO is also being studied in combination with dietary interventions, such as polyamine-restricted diets, to enhance its chemopreventive effects.
In parasitic infections, DFMO is being investigated in combination with other antiparasitic agents to improve its efficacy. DFMO is also being studied in combination with drugs that target other aspects of polyamine metabolism, such as polyamine transporters and biosynthetic enzymes.
In conclusion, DFMO is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the subject of ongoing research.
合成法
DFMO can be synthesized by reacting 2,4-difluoroaniline with 3-methyl-5-nitroisoxazole in the presence of a reducing agent such as iron powder. The resulting intermediate is then hydrolyzed to yield DFMO. Several modifications to this method have been reported in the literature, including the use of different reducing agents and solvents.
科学的研究の応用
DFMO has been extensively studied for its potential therapeutic applications in various diseases. In cancer, DFMO has been shown to inhibit tumor growth and metastasis in preclinical models of several cancer types, including colon, breast, and prostate cancer. DFMO has also been investigated as a chemopreventive agent in high-risk populations, such as individuals with familial adenomatous polyposis (FAP), a hereditary condition that predisposes to colorectal cancer.
In addition to cancer, DFMO has been studied for its potential therapeutic applications in parasitic infections, such as African sleeping sickness and Chagas disease. DFMO has also been investigated for its anti-inflammatory properties in various inflammatory disorders, including asthma and rheumatoid arthritis.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-6-4-10(17-15-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIMLBRFRFXJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-difluorophenyl)-3-methyl-1,2-oxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)
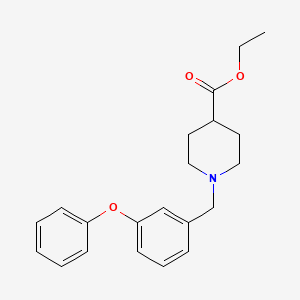
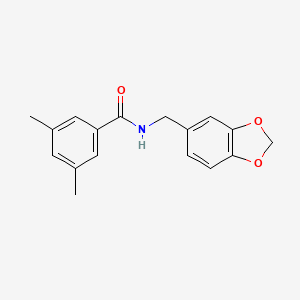
![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)
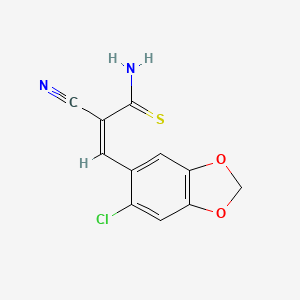
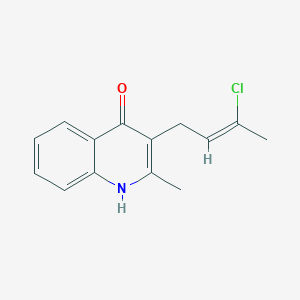
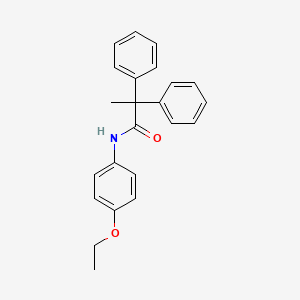
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)
![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)
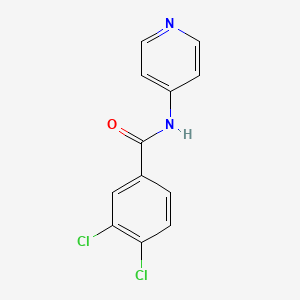
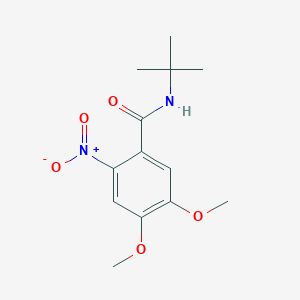
![N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5850277.png)